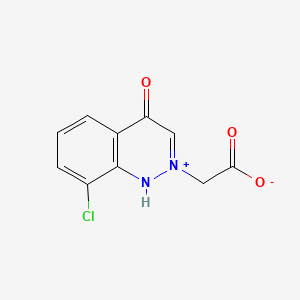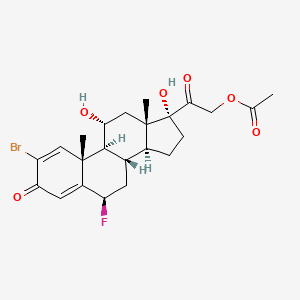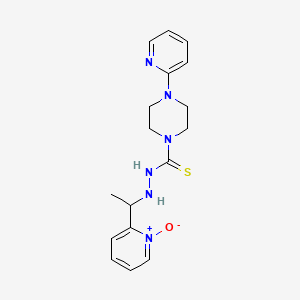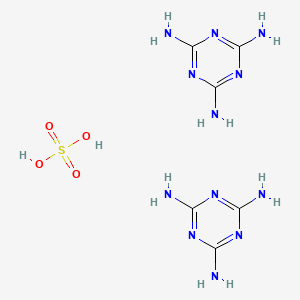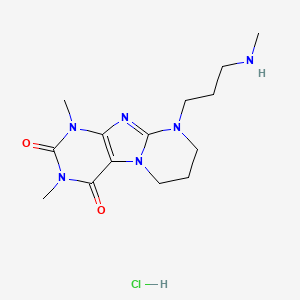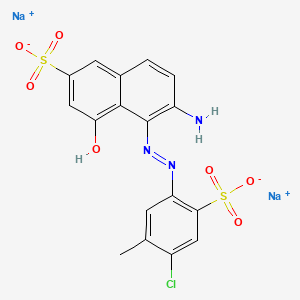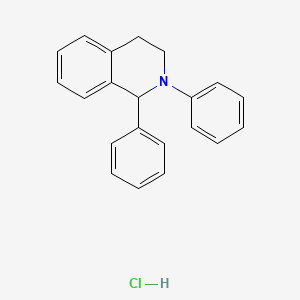
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride: is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl-substituted precursors.
Cyclization: The key step involves the cyclization of these precursors under acidic conditions to form the tetrahydroisoquinoline core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog with additional phenyl substitution.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups enhancing its pharmacological profile.
Uniqueness
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride is unique due to its dual phenyl substitution, which enhances its binding affinity and specificity for certain biological targets . This makes it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
96719-43-6 |
|---|---|
Fórmula molecular |
C21H20ClN |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
1,2-diphenyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H19N.ClH/c1-3-10-18(11-4-1)21-20-14-8-7-9-17(20)15-16-22(21)19-12-5-2-6-13-19;/h1-14,21H,15-16H2;1H |
Clave InChI |
PDCAYAYVUCARHB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


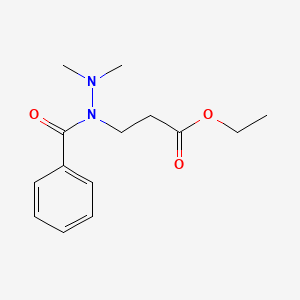
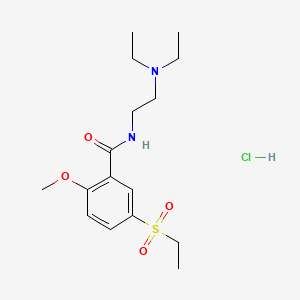
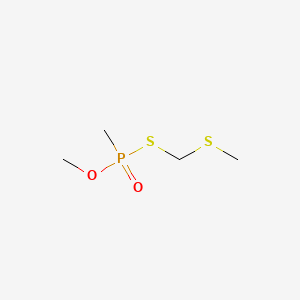
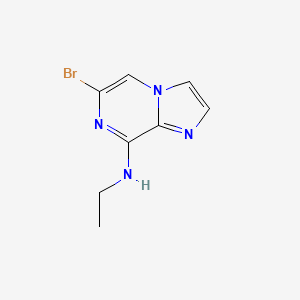

![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)
